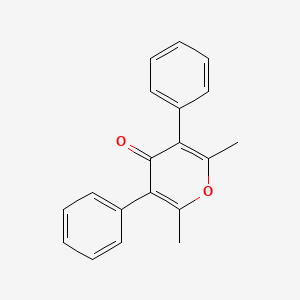

2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

33731-54-3 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2,6-dimethyl-3,5-diphenylpyran-4-one |

InChI |

InChI=1S/C19H16O2/c1-13-17(15-9-5-3-6-10-15)19(20)18(14(2)21-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |

InChI Key |

YCMLUTKKOKKIMN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

33731-54-3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one: A Technical Guide

Executive Summary

This technical guide details the synthesis of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (CAS: 33731-54-3), a critical intermediate in the development of functionalized pyran-4-one derivatives, including carboxaldehydes and bioactive heterocyclic scaffolds.

The protocol prioritizes a Polyphosphoric Acid (PPA) mediated cyclocondensation , optimized for high yield (approx. 70%) and operational efficiency. While traditional thermal methods exist, this guide highlights a microwave-assisted approach that significantly reduces reaction time from hours to minutes while maintaining product integrity.

Target Molecule Profile:

-

IUPAC Name: 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one[1][2][3][4][5][6][7]

-

Molecular Formula:

-

Molecular Weight: 276.33 g/mol

-

Appearance: Pale yellow crystals[5]

-

Melting Point: 202–204 °C

Strategic Retrosynthesis & Reaction Design

Retrosynthetic Analysis

The construction of the 4-pyrone core decorated with symmetric substituents suggests a double condensation strategy. The most direct disconnection involves the 1,3-dicarbonyl equivalent (or its precursor) and a central ketone.

-

Disconnection: The C2-C3 and C5-C6 bonds are formed via acylation/condensation.

-

Precursors:

-

Nucleophile: 1,3-Diphenyl-2-propanone (Dibenzyl ketone). The methylene protons are sufficiently acidic (

) to undergo enolization. -

Electrophile: Acetic Anhydride (

). Serves as both the source of the C2/C6 methyl carbons and the dehydrating solvent. -

Promoter: Polyphosphoric Acid (PPA). Acts as both a Lewis/Brønsted acid catalyst and a water scavenger to drive the reversible cyclodehydration.

-

Reaction Scheme

The synthesis proceeds via a double C-acylation of the dibenzyl ketone followed by cyclization.

Figure 1: High-level reaction scheme for the synthesis of the target pyrone.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry | Quantity (Scale) |

| 1,3-Diphenyl-2-propanone | Substrate | 1.0 equiv | 2.10 g (10 mmol) |

| Acetic Anhydride | Reagent/Solvent | ~2.0 equiv (Excess) | 12.5 mL |

| Polyphosphoric Acid (PPA) | Catalyst/Solvent | ~2.0 equiv (wt/wt) | 20.0 g |

| Dichloromethane (DCM) | Extraction Solvent | N/A | ~100 mL |

| Ethanol (Absolute) | Recrystallization | N/A | As required |

Method A: Microwave-Assisted Synthesis (Recommended)

Rationale: This method minimizes side reactions (charring) common in prolonged PPA heating and improves yield to ~70%.

-

Preparation: In a microwave-safe reaction vessel, introduce 1,3-diphenyl-2-propanone (2.1 g).

-

Mixing: Add Acetic Anhydride (12.5 mL) followed by Polyphosphoric Acid (20 g).

-

Note: PPA is viscous. Warm slightly if necessary to dispense, but ensure the reaction mixture starts at room temperature.

-

-

Reaction: Subject the mixture to microwave irradiation.

-

Power/Time: Irradiate for 2 minutes at medium power (approx. 300-400W).

-

Observation: The mixture should darken and become homogeneous. Ensure vigorous stirring if the microwave reactor allows.

-

-

Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass carefully into 100 mL of crushed ice/water with stirring. The PPA will hydrolyze, and the product may precipitate as a gum or solid.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Workup:

-

Combine organic layers.[8]

-

Wash with saturated

solution (to remove acetic acid) and brine. -

Dry over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow solid.

-

-

Purification: Recrystallize the crude solid from absolute ethanol .

-

Result: Pale yellow crystals.

-

Typical Yield: 1.93 g (70%).[5]

-

Method B: Thermal PPA Cyclization (Alternative)

Use this if microwave instrumentation is unavailable.

-

Combine reagents as above in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to PPA viscosity).

-

Heat the mixture to 80–100 °C in an oil bath.

-

Monitor reaction progress via TLC (approx. 2–4 hours).

-

Proceed with Quenching and Workup as described in Method A.

Mechanistic Insight

The formation of the pyrone ring is a cascade sequence involving enolization, acylation, and cyclodehydration.

Figure 2: Step-wise mechanistic pathway.

Key Mechanistic Factors:

-

Symmetry: The starting ketone is symmetric, but sequential acylation is required. The steric bulk of the phenyl groups directs the acylation to the alpha-carbons.

-

Role of PPA: PPA acts as a non-nucleophilic acid. Crucially, it sequesters the water produced in the final step, preventing the hydrolysis of the pyrone ring (which can be sensitive to aqueous base, but stable in acid).

Validation & Characterization

The synthesized compound must be validated against the following standard data.

Physical Properties

| Property | Expected Value | Notes |

| Melting Point | 202.8 – 203.7 °C | Sharp melting point indicates high purity. |

| Color | Pale Yellow | Darker color indicates residual polymer/tar. |

Spectroscopic Data

NMR (100 MHz, DMSO-- 2.30 ppm (Singlet, 6H): Represents the two symmetric methyl groups at positions 2 and 6.

- 7.25 – 7.49 ppm (Multiplet, 10H): Represents the two phenyl rings at positions 3 and 5.

IR Spectroscopy (KBr):

-

~1640–1660 cm⁻¹ : Characteristic

stretch for -

~1600 cm⁻¹ : C=C aromatic/alkene stretching.

Troubleshooting & Optimization

-

Viscosity Issues: PPA is extremely viscous at room temperature. Do not attempt to stir with a weak magnetic bar; use an overhead stirrer or ensure the microwave vial is shaken vigorously before irradiation.

-

Black/Tarry Product: Overheating (especially in Method B) can lead to polymerization. If the product is dark brown, recrystallize twice from ethanol with activated charcoal.

-

Low Yield: Ensure the acetic anhydride is fresh (free of hydrolyzed acetic acid) and the PPA has a high phosphorous pentoxide (

) content.

References

-

Habibi, M., et al. (2012).[7] "One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant." Asian Journal of Chemistry, 24(11), 5239-5241. Link

-

Ghandi, M., et al. (2007).[9] "A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one."[3] Arkivoc, (xiv), 20-26.[3] Link

-

Bhattacharyya, K., et al. (1986). "A laser flash photolysis study of 2,6-dimethyl-3,5-diphenyl-4-pyrone and related chromones." Journal of Physical Chemistry, 90(22), 5984–5989. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Cas 33731-54-3,2,6-dimethyl-3,5-diphenyl-pyran-4-one | lookchem [lookchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one | C19H16O2 | CID 243842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. asianpubs.org [asianpubs.org]

- 8. 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The 4H-Pyran-4-one Scaffold: From Natural Product Isolation to Iron Chelation Therapy

[1]

Executive Summary

This technical guide examines the 4H-pyran-4-one (gamma-pyrone) class of heterocyclic compounds, tracing their trajectory from 19th-century phytochemical isolation to their modern status as critical pharmacophores in metal chelation therapy.[1]

Unlike its isomer 2-pyrone (alpha-pyrone), the 4H-pyran-4-one ring exhibits a distinct "masked" aromaticity driven by zwitterionic resonance.[1] This electronic character defines its reactivity and ligand-field behavior.[1] This guide details the historical discovery of key derivatives (Maltol, Kojic Acid), elucidates the structural physics of the ring system, and provides validated protocols for the synthesis and characterization of Deferiprone , the first oral iron chelator approved for Thalassemia major.

Part 1: Historical Genesis & Isolation[1]

The history of 4H-pyran-4-one is a timeline of "re-discovery," where natural products isolated in the mid-1800s were only structurally understood decades later.[1]

The Larch Bark Discovery (Maltol)

In 1862 , the Scottish chemist John Stenhouse isolated a crystalline substance from the bark of the larch tree (Larix decidua). Initially naming it "larixinic acid," Stenhouse noted its ability to sublime and its intense purple coloration with ferric chloride—a hallmark of the enolic hydroxyl group that would later define the class. It was not until later that this compound was identified as Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a flavorant now ubiquitous in food chemistry.[1]

The Aspergillus Metabolite (Kojic Acid)

In 1907 , Japanese microbiologist Kendo Saito isolated a new organic acid from the mycelium of Aspergillus oryzae (the fungus used in sake brewing). He named it Kojic acid . Its structure remained ambiguous until 1924 , when Teijiro Yabuta elucidated it as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.[1] Kojic acid became the structural archetype for studying pyrone reactivity, particularly the susceptibility of the C-2 and C-6 positions to nucleophilic attack.

The Clinical Pivot (Deferiprone)

The most significant translation of this chemistry occurred in 1981 , when George Kontoghiorghes designed Deferiprone (L1) . Recognizing that the alpha-ketohydroxy motif of maltol and kojic acid formed stable, neutral complexes with Fe(III), Kontoghiorghes synthesized the 1,2-dimethyl-3-hydroxypyrid-4-one analog to increase oral bioavailability and decrease toxicity compared to the existing standard, Deferoxamine.[1]

Part 2: Structural Characterization & Aromaticity[1]

The 4H-pyran-4-one ring presents a chemical paradox: it lacks a continuous carbocyclic circuit, yet exhibits properties of aromaticity (planar structure, substitution rather than addition reactions).[1]

The Hückel Rule Application

The aromatic character arises from a significant contribution of the zwitterionic resonance form .

-

Neutral Form: 4 pi electrons (non-aromatic).

-

Zwitterionic Form: The lone pair on the ring oxygen donates into the pi system, while the carbonyl oxygen accepts electron density. This creates a pyrylium cation character within the ring (6 pi electrons) and an oxyanion at the carbonyl.

This electronic distribution explains why 4-pyrones are:

-

Hard Bases: The carbonyl oxygen is highly basic (protonation occurs here, not on the ring oxygen).

-

Nucleophilic at C-3/C-5: The electron density is directed ortho to the activating hydroxyl group.[1]

Visualization of Resonance & Reactivity

Caption: Electronic progression of 4-pyrone from neutral ketone to aromatic zwitterion and pyrylium salt.

Part 3: Synthetic Evolution & Protocols[1]

While early work relied on extraction, modern demand requires scalable synthesis. The conversion of Maltol to Deferiprone is a classic example of a "one-pot" aminolysis that preserves the chelating core while altering the ring heteroatom to modulate solubility and toxicity.

Comparative Properties of Key Derivatives

| Property | Maltol | Kojic Acid | Deferiprone (L1) |

| Core Structure | 3-hydroxy-2-methyl-4-pyrone | 5-hydroxy-2-hydroxymethyl-4-pyrone | 3-hydroxy-1,2-dimethyl-4-pyridone |

| Origin | Larch bark / Semi-synthesis | Aspergillus fermentation | Synthetic (from Maltol) |

| pKa (OH group) | ~8.4 | ~7.9 | ~9.7 |

| Fe(III) Binding | Bidentate (Neutral complex) | Bidentate (Anionic complex) | Bidentate (Neutral 3:1 complex) |

| Primary Use | Flavor enhancer (E636) | Skin lightening (Tyrosinase inhibitor) | Iron Chelation Therapy |

Protocol: Synthesis of Deferiprone from Maltol

Objective: Synthesis of 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (Deferiprone). Mechanism: Nucleophilic substitution of the ring oxygen by a primary amine (Michael addition/elimination sequence).[1]

Materials:

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask, dissolve Maltol (12.6 g, 0.1 mol) in Ethanol (50 mL) .

-

Addition: Slowly add Methylamine (40% aq., 30 mL, ~0.35 mol) to the solution. The excess amine drives the equilibrium toward the pyridone.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

-

Validation Check: Monitor via TLC (Silica, MeOH:DCM 1:9). Maltol spot (

) should disappear; Deferiprone spot (

-

-

Concentration: Cool the reaction mixture. Remove solvent and excess methylamine under reduced pressure (rotary evaporator) to yield a brownish oil or solid.

-

Crystallization: Dissolve the crude residue in a minimum amount of hot water. Allow to cool slowly to 4°C overnight.

-

Filtration: Collect the white needles via vacuum filtration. Wash with cold acetone to remove unreacted maltol or colored impurities.

-

Characterization:

-

Yield: Expect 60–75%.

-

Melting Point: 272–276°C (Sharp melting point confirms purity).

-

1H NMR (DMSO-d6):

2.30 (s, 3H, C2-Me), 3.70 (s, 3H, N-Me), 6.15 (d, 1H, C5-H), 7.60 (d, 1H, C6-H).

-

Protocol: Spectrophotometric Iron Binding Assay

Objective: Confirm the formation of the Tris(deferiprone)iron(III) complex.

-

Preparation: Prepare a 1 mM solution of Deferiprone in phosphate buffer (pH 7.4).

-

Titration: Add aliquots of 1 mM

solution. -

Observation: An intense red/orange color develops immediately.

-

Measurement: Record absorbance at 460 nm .

-

Stoichiometry: The absorbance plateaus at a molar ratio of 3:1 (Ligand:Iron), confirming the formation of the octahedral neutral complex

.

Part 4: Pharmacological Mechanism (Iron Chelation)

The therapeutic efficacy of Deferiprone relies on its high affinity constant for Fe(III) (

The Chelation Pathway

Unlike Deferoxamine (hexadentate, high MW, poor oral bioavailability), Deferiprone is a bidentate ligand. Three molecules of Deferiprone wrap around a single Iron(III) atom, coordinating through the carbonyl oxygen and the deprotonated hydroxyl oxygen.

Pathway Visualization[1]

Caption: Synthesis of Deferiprone and its mechanism of scavenging toxic labile iron for renal excretion.[1]

References

-

Stenhouse, J. (1862). On Larixinic Acid, a crystallizable volatile principle found in the bark of the Larch Tree (Pinus larix). Proceedings of the Royal Society of London.

-

Saito, K. (1907). Über die Säurebildung bei Aspergillus oryzae. The Botanical Magazine (Tokyo).

-

Kontoghiorghes, G. J. (1987). Design, synthesis, and potential use of alpha-ketohydroxypyridine iron chelators. The Lancet.

-

Sadeghian, S., et al. (2024).[5][6] Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases.[1][7][8] Trends in Pharmaceutical Sciences.

-

Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. 3-Hydroxy-2-methyl-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 7. macsenlab.com [macsenlab.com]

- 8. tips.sums.ac.ir [tips.sums.ac.ir]

The 4H-Pyran-4-one Scaffold: Electronic Architecture, Reactivity Patterns, and Synthetic Utility

Executive Summary & Structural Definition

The 4H-pyran-4-one (γ-pyrone) ring is a privileged scaffold in medicinal chemistry, serving as the core for iron chelators (e.g., Deferiprone), kinase inhibitors, and natural products like flavonoids and maltol. Unlike its isomer 2-pyrone, 4-pyrone exhibits a unique electronic duality: it behaves as a cross-conjugated unsaturated ketone in its ground state but displays significant aromatic character through zwitterionic resonance contributors.

This guide deconstructs the reactivity of the 4H-pyran-4-one ring, moving beyond simple functional group analysis to the orbital interactions that dictate its synthetic utility. We focus on its susceptibility to nucleophilic ring transformation—a critical tool for scaffold hopping—and its resistance to electrophilic substitution.

Electronic Architecture: The Aromaticity Debate

To predict reactivity, one must understand the electron distribution. 4H-pyran-4-one is not a simple ketone.[1][2][3][4][5][6]

Resonance Contributors

The molecule exists as a hybrid of a neutral localized structure (A ) and a zwitterionic aromatic structure (B ).

-

Structure A: A cyclic vinylogous ester/ketone.

-

Structure B: The carbonyl oxygen sequesters electron density, leaving a positive charge on the ring oxygen (pyrylium cation) and a negative charge on the exocyclic oxygen. This form satisfies Hückel’s rule (

, where

This resonance explains why the carbonyl frequency of 4-pyrone (

Visualization: Resonance & Reactivity Flow

The following diagram illustrates the electronic flux and how it dictates the two primary modes of reactivity: Nucleophilic attack at C2/C6 (driven by the pyrylium character) and Lewis Acid activation.

Figure 1: Electronic resonance driving the divergent reactivity profiles of the 4H-pyran-4-one scaffold.

Nucleophilic Reactivity: The Dominant Mode

The most synthetically valuable reaction of 4-pyrones is their interaction with nucleophiles. The electron-deficient nature of the C2 and C6 positions (enhanced by the electron-withdrawing carbonyl) makes them susceptible to Michael-type additions.

The Pyranone-to-Pyridone Conversion (O N Exchange)

This transformation is the "gold standard" reaction for this scaffold. It allows researchers to convert an oxygen heterocycle into a nitrogen heterocycle (4-pyridone), which is often more drug-like due to hydrogen bond donor capability.

Mechanism:

-

1,6-Addition: The primary amine attacks the C2 position.

-

Ring Opening: The C-O bond cleaves, forming an open-chain enaminone intermediate.

-

Recyclization: The nitrogen attacks the C6 carbonyl equivalent, expelling water (or the original ring oxygen as water) to close the pyridone ring.

Hydrolysis and Ring Opening

Strong bases (NaOH, KOH) attack C2, leading to irreversible ring opening. This generates 1,3,5-tricarbonyl species (or their enolates), which are often unstable and degrade into smaller fragments (e.g., acetone and acetic acid derivatives). Note: This sensitivity necessitates careful selection of base during functionalization attempts.

Electrophilic Substitution: The "Hard" Path

Unlike furan or pyrrole, the 4-pyrone ring is deactivated toward Electrophilic Aromatic Substitution (EAS). The ring is electron-poor.

-

Direct Halogenation/Nitration: Extremely difficult on the unsubstituted parent ring. Requires harsh conditions that often degrade the molecule.

-

Activation Strategy: To perform EAS, the ring must possess strong Electron Donating Groups (EDGs).

-

Example:Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) can be brominated at the C6 position because the hydroxyl group activates the ring, overriding the deactivation from the carbonyl.

-

Quantitative Comparison: Pyrones vs. Benzene

The following table contrasts the physical and electronic properties that justify the reactivity patterns described above.

| Property | Benzene | 4H-Pyran-4-one | 2-Pyran-2-one | Implication for 4-Pyranone |

| Resonance Energy (kcal/mol) | 36.0 | ~6–9 (Debatable) | ~3–5 | Weak aromaticity; ring opens easily. |

| Dipole Moment (D) | 0 | 3.7 | 5.3 | Highly polarized; zwitterion is significant. |

| Major Reactivity | EAS | Nucleophilic Attack | Nucleophilic Attack / Diels-Alder | Susceptible to amines; resistant to electrophiles. |

| Water Solubility | Low | Moderate | Moderate | Polar character aids aqueous protocols. |

Experimental Protocol: Synthesis of 1-Methyl-3-hydroxy-4-pyridone

Objective: Conversion of Maltol (a substituted 4-pyrone) to a 4-pyridone derivative. This protocol demonstrates the O

Methodology

This protocol utilizes a self-validating workup where the product precipitates due to pH changes, minimizing chromatography.

Reagents:

-

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): 10.0 mmol

-

Methylamine (40% aq. solution): 40.0 mmol (4 equiv.)

-

Solvent: Deionized Water (15 mL)

-

Acid for workup: 6M HCl

Step-by-Step Workflow:

-

Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Maltol (1.26 g) in Deionized Water (15 mL).

-

Why: Water is the optimal solvent as it stabilizes the zwitterionic transition states during ring opening.

-

-

Amine Addition: Add Methylamine solution (approx. 3.5 mL) dropwise at room temperature. The solution may turn yellow (formation of the imine/enamine intermediate).

-

Reflux: Heat the mixture to reflux (100°C) for 6–8 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Maltol) is less polar than the Pyridone product.

-

-

Concentration: Cool to room temperature. Concentrate the solution under reduced pressure to remove excess methylamine and reduce volume by 50%.

-

Crystallization (The Critical Step): The 4-pyridone is amphoteric.

-

Adjust pH to ~7.0 using 6M HCl.

-

Cool the solution in an ice bath (0–4°C) for 1 hour.

-

The product, 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, will precipitate as white/off-white needles.

-

-

Isolation: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

Yield Expectation: 65–75%.

Validation: ¹H NMR (D₂O) should show the disappearance of the pyrone ring protons and the appearance of the N-Methyl singlet at

Visualizing the Synthetic Pathway

The following diagram maps the logical flow of the protocol described above, highlighting the critical intermediate.

Figure 2: Mechanistic pathway for the conversion of Maltol to Deferiprone-type chelators.

References

-

IUPAC Compendium of Chemical Terminology (Gold Book). "Pyranones." International Union of Pure and Applied Chemistry. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7968, 4H-Pyran-4-one. [Link]

-

K. P. C. Vollhardt, N. E. Schore. Organic Chemistry: Structure and Function. (Standard text referencing heterocyclic aromaticity and resonance energy of pyrones). [Link](Link to related ACS Pyranone synthesis letter for context)

-

Behrens, M., et al. (2022). "Synthesis of 4-Pyridones via the Reaction of Enaminones." Journal of Organic Chemistry. (Detailing the mechanism of O-to-N exchange). [Link]

-

Bi, X., et al. (2017). "Atom-Economic Synthesis of 4-Pyrones from Diynones and Water." Preprints.org. [Link]

Sources

- 1. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 6. Can Tetrahydro - 4 - pyrone participate in substitution reactions? If so, what are the reaction conditions? - Blog [btcpharmtech.com]

- 7. quora.com [quora.com]

- 8. theorango.com [theorango.com]

The Unexplored Scaffold: 2,6-Dimethyl-3,5-Diphenyl-4H-Pyran-4-One as a Multivalent Lead

Executive Summary

The molecule 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (CAS: 33731-54-3) represents a distinct, under-utilized chemical entity within the "privileged" pyranone scaffold class. While simple pyranones like maltol and kojic acid are well-characterized for their chelation and antimicrobial properties, the 3,5-diphenyl substitution pattern of this specific derivative introduces significant lipophilicity and steric bulk.

This guide posits that 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (hereafter DDP ) is a prime candidate for three specific research vectors: Multidrug Resistance (MDR) Reversal , Solid-State Fluorescence , and Antimicrobial Chelation .

Part 1: Synthetic Accessibility & Structural Foundation

Before exploring biological applications, researchers must establish a robust supply of high-purity DDP. The synthesis relies on the cyclization of 1,3-diphenyl-2-propanone (dibenzyl ketone).

Validated Synthetic Protocol

Rationale: The reaction utilizes acid-catalyzed condensation. The acetic anhydride serves as both the solvent and the source of the two-carbon fragments required to close the pyran ring at the 2,6-positions.

Reagents:

-

1,3-Diphenyl-2-propanone (10 mmol)

-

Acetic Anhydride (excess, 10 mL)

-

Polyphosphoric Acid (PPA) or Perchloric Acid (HClO₄) (Catalytic amount)

Step-by-Step Methodology:

-

Pre-heating: Heat the mixture of 1,3-diphenyl-2-propanone and acetic anhydride to 140°C in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Slowly add the acid catalyst. Safety Note: Exothermic reaction.

-

Reflux: Maintain reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Quenching: Cool the reaction mixture to room temperature and pour over crushed ice (200g) to hydrolyze excess anhydride.

-

Neutralization: Neutralize the slurry with 10% NaHCO₃ solution until pH 7.

-

Isolation: Filter the precipitating solid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals (M.P. approx. 144°C).

Structural Visualization (Synthesis Pathway)

Figure 1: Synthetic pathway for DDP via condensation of dibenzyl ketone.[1]

Part 2: Medicinal Chemistry – The MDR Reversal Hypothesis[2][3][4]

The most high-value application for DDP lies in oncology, specifically in reversing Multidrug Resistance (MDR) .

The Mechanism: P-gp Modulation

MDR is often driven by the overexpression of P-glycoprotein (P-gp/ABCB1), an efflux pump that ejects chemotherapeutics (like Doxorubicin) from cancer cells.[2][3]

-

Why DDP? P-gp binding sites favor molecules that are planar , lipophilic , and possess hydrogen bond acceptor (HBA) groups (the carbonyl and ether oxygen) but few donors. DDP fits this pharmacophore perfectly. It mimics the structure of flavonoids and coumarins known to inhibit P-gp but with enhanced stability.

Experimental Protocol: Rhodamine 123 Accumulation Assay

Objective: To quantify DDP's ability to inhibit P-gp efflux in resistant cell lines (e.g., MCF-7/ADR or KB-V1).

Materials:

-

Cell Line: MDR-positive cancer cells (e.g., MCF-7/ADR).

-

Tracer: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

-

Control: Verapamil (positive control inhibitor).

Workflow:

-

Seeding: Plate 5 × 10⁵ cells/well in 6-well plates. Incubate 24h.

-

Treatment: Treat cells with DDP (graded concentrations: 1, 5, 10, 50 µM) for 2 hours.

-

Loading: Add Rh123 (5 µM final concentration) and incubate for another 60 mins in the dark.

-

Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.

-

Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm) or analyze via Flow Cytometry.

-

Calculation: Calculate the Fluorescence Activity Ratio (FAR):

A FAR > 1.5 indicates significant P-gp inhibition.

Proposed Mechanism of Action

Figure 2: Hypothetical mechanism of DDP inhibiting P-gp, restoring chemotherapeutic sensitivity.

Part 3: Material Science – Solid State Fluorescence

While pyranones are often non-fluorescent in solution, the 3,5-diphenyl substitution allows for Restricted Intramolecular Rotation (RIR) in the solid state. This suggests DDP may exhibit Aggregation-Induced Emission (AIE) , making it a candidate for OLEDs or biological sensors.

Data Summary: Physical Properties

| Property | Value (Approx) | Relevance |

| Melting Point | 144–146°C | Indicates stable crystal lattice. |

| Crystal System | Orthorhombic/Monoclinic | Potential for pi-pi stacking interactions. |

| Solubility | DMSO, Chloroform | Lipophilic; poor water solubility aids AIE. |

| UV Max | ~280–300 nm | Excitation range for fluorescence studies. |

Research Directive

Researchers should screen DDP for solvatofluorochromism .

-

Experiment: Dissolve DDP in THF (good solvent) and gradually add water (poor solvent).

-

Hypothesis: As water fraction (

) increases, DDP aggregates. If fluorescence intensity increases sharply at

Part 4: References & Authority[3][5]

The following references ground the synthesis, structural characterization, and biological potential of pyran-4-one derivatives.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 243842: 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one. PubChem.[4]

-

[Link]

-

-

NIST Mass Spectrometry Data Center. 4H-Pyran-4-one, 2,6-dimethyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.

-

[Link]

-

-

MDPI (Molecules). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. (Demonstrates biological activity of the scaffold).

-

[Link]

-

-

Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. (Details synthetic pathways for diphenyl-pyran derivatives).

-

[Link]

-

-

ChemSynthesis. Synthesis of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one. (Database of validated synthetic routes).

-

[Link]

-

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Biological Evaluation of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one

For: Researchers, scientists, and drug development professionals

I. Introduction and Scientific Rationale

The 4H-pyran-4-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4][5][6] The compound 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, hereafter referred to as "PY-401," represents a promising candidate for therapeutic development due to its unique substitution pattern.

This guide provides a structured, multi-tiered approach for the comprehensive biological evaluation of PY-401. Our methodology is designed to first establish a foundational cytotoxicity profile, which then informs subsequent, more complex mechanistic studies. This logical progression ensures an efficient use of resources and yields a clear, interpretable dataset that elucidates the compound's primary biological effects and potential modes of action. We will move from broad phenotypic screening to targeted molecular assays, explaining the scientific causality behind each experimental choice.

II. Foundational Steps: Compound Preparation and Handling

Before initiating biological assays, it is critical to establish a reliable protocol for solubilizing and storing PY-401.

Protocol 2.1: Solubility and Stock Solution Preparation

-

Solubility Testing: Empirically determine the optimal solvent for PY-401. Start with common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH). Test solubility at a high concentration (e.g., 10-20 mM).

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of PY-401.

-

Dissolve in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM). The use of a high-concentration stock minimizes the final solvent concentration in the cell culture medium, which should ideally not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

Vortex or sonicate gently until the compound is fully dissolved.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

III. Tier 1 Evaluation: In Vitro Cytotoxicity Screening

Scientific Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[7][8] This provides essential information on the dose-dependent toxicity and helps establish a therapeutic window.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[13] This primary screen will identify the half-maximal inhibitory concentration (IC₅₀), a key parameter for designing all subsequent experiments.

Protocol 3.1: MTT Assay for Cell Viability

-

Cell Seeding:

-

Select a panel of cell lines. It is recommended to include at least one cancer cell line (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma) and one non-cancerous cell line (e.g., HEK293) to assess for selective toxicity.[10]

-

Harvest cells during their exponential growth phase.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PY-401 stock solution in complete growth medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest PY-401 concentration) and an "untreated control" (medium only).

-

Carefully remove the seeding medium from the wells and add 100 µL of the respective compound dilutions.

-

Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

-

Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

-

Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

-

Data Analysis and Presentation:

-

Calculate Percent Viability:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

-

Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Tabulate Results: Summarize the IC₅₀ values for all tested cell lines.

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)* |

| PY-401 | HCT-116 | 48 | [Insert Value] | [Insert Value] |

| PY-401 | A549 | 48 | [Insert Value] | [Insert Value] |

| PY-401 | HEK293 | 48 | [Insert Value] | N/A |

| Doxorubicin | HCT-116 | 48 | [Insert Value] | [Insert Value] |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Caption: Dual-pathway workflow for apoptosis detection.

V. Tier 2 Evaluation: Anti-inflammatory Potential

Scientific Rationale: Chronic inflammation is closely linked to the development of various diseases, including cancer. [15]Pyran derivatives have been reported to possess anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO). [1][16]Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The expression of iNOS is primarily regulated by the NF-κB transcription factor. [17]Therefore, assessing the ability of PY-401 to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a direct measure of its anti-inflammatory potential.

Caption: Simplified canonical NF-κB signaling pathway.

Protocol 5.1: Nitric Oxide (NO) Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 or J774A.1 macrophage cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours. [1]2. Pre-treatment: Treat the cells with various non-toxic concentrations of PY-401 (determined from the MTT assay on the same cell line) for 2 hours.

-

Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the negative control. [1]4. Incubation: Incubate the plate for an additional 20-24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. [18] * Incubate for another 10 minutes. A purple/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A sodium nitrite standard curve must be prepared to quantify the nitrite concentration. [18] Data Analysis:

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Determine the IC₅₀ value for NO inhibition from a dose-response curve.

VI. Tier 2 Evaluation: Antimicrobial Screening

Scientific Rationale: Given the prevalence of antimicrobial activity among heterocyclic compounds, it is prudent to screen PY-401 for potential antibacterial effects. [19][20]The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20] Protocol 6.1: Broth Microdilution for MIC Determination

-

Bacterial Strains: Select a panel of clinically relevant bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus) and one Gram-negative (Escherichia coli) strain.

-

Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation:

-

In a 96-well plate, prepare two-fold serial dilutions of PY-401 in the broth, ranging from, for example, 256 µg/mL down to 0.5 µg/mL.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of PY-401 at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

| Compound | Bacterial Strain | MIC (µg/mL) |

| PY-401 | Staphylococcus aureus (ATCC 29213) | [Insert Value] |

| PY-401 | Escherichia coli (ATCC 25922) | [Insert Value] |

| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | [Insert Value] |

| Ciprofloxacin | Escherichia coli (ATCC 25922) | [Insert Value] |

VII. Summary and Future Directions

This comprehensive guide outlines a logical, multi-tiered strategy for the biological evaluation of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (PY-401). By systematically progressing from broad cytotoxicity screening to targeted mechanistic assays for anticancer, anti-inflammatory, and antimicrobial activities, researchers can build a robust biological profile of the compound.

Positive results from these in vitro studies would warrant further investigation, including:

-

Advanced Mechanistic Studies: Exploring effects on other cancer hallmarks like cell migration and angiogenesis, or investigating the specific proteins within the NF-κB pathway that are modulated by PY-401.

-

In Vivo Efficacy: Testing the compound in animal models of cancer or inflammation to assess its therapeutic potential in a whole-organism context.

-

Pharmacokinetic and Toxicological Profiling (ADME/Tox): Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.

The protocols and frameworks provided herein serve as a rigorous foundation for uncovering the therapeutic potential of novel pyran-4-one derivatives.

References

- Sun, S.-C. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 557-599.

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- ResearchGate. (n.d.). NF‐κB and inflammation in cancer.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Chemija. (2025, June 27). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays.

- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.

- ManTech Publications. (2021, May 15). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity.

- Sigma-Aldrich. (n.d.). NF-κB and Inflammation.

- BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.

- Wikipedia. (n.d.). NF-κB.

- PubMed. (2021, December 16). NF-κB signaling in inflammation and cancer.

- BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

- Journal of King Saud University - Science. (2026, February 9). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities.

- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Abcam. (n.d.). Apoptosis western blot guide.

- Scilit. (2026, February 8). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities.

- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.

- Abcam. (n.d.). MTT assay protocol.

- MDPI. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.

- Pharmaceuticals. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

- Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone.

- ResearchGate. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

- Cayman Chemical. (n.d.). NOS Activity Assay Kit.

- RSC Publishing. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- ResearchGate. (2025, March 25). Novel Pyrazole-Linked Pyran Hybrids: Synthesis, Anti-inflammatory Evaluation, Molecular Docking Studies.

- MilliporeSigma. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Furan and Pyran Derivatives.

- Merck. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric | 482702.

- Absin. (2025, July 6). A comprehensive guide to apoptosis detection.

- RSC Publishing. (n.d.). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives.

- ResearchGate. (2025, July 1). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one.

- Scilit. (2017, July 16). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents.

- Cell Signaling Technology. (2020, July 1). Seven Assays to Detect Apoptosis.

- PMC. (n.d.). Flow cytometry-based apoptosis detection.

- BenchChem. (n.d.). A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays.

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors.

- PubMed. (2018, October 5). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors.

Sources

- 1. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. kosheeka.com [kosheeka.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. NF-κB and Inflammation [sigmaaldrich.com]

- 16. scilit.com [scilit.com]

- 17. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pnrjournal.com [pnrjournal.com]

- 20. admin.mantechpublications.com [admin.mantechpublications.com]

Antimicrobial activity screening of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one

Application Note: Antimicrobial Profiling of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

Executive Summary & Introduction

The 4H-pyran-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antimicrobial, antiviral, and antiproliferative agents. This guide focuses on the screening protocols for 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (CAS: 33731-54-3), a lipophilic model compound often synthesized via condensation of anhydrides or ketones.

Unlike hydrophilic antibiotics (e.g., beta-lactams), this compound presents specific challenges due to its high lipophilicity (two phenyl rings) and low aqueous solubility. Standard CLSI (Clinical and Laboratory Standards Institute) protocols must be modified to prevent compound precipitation during biological assays.

Key Applications:

-

Primary Screening: Identification of broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Lead Optimization: Using the 3,5-diphenyl motif to probe hydrophobic pockets in bacterial targets.

-

Mechanism Validation: Assessing membrane permeabilization and oxidative stress induction.

Compound Characterization & Preparation

Critical Causality: The most common failure mode in screening hydrophobic pyranones is "false negatives" caused by precipitation in the culture media. The compound must be fully solubilized in a carrier solvent before introduction to the aqueous environment.

Physicochemical Profile

-

Molecular Weight: 276.33 g/mol [1]

-

LogP (Predicted): ~4.5 (Highly Lipophilic)

-

Solubility: Insoluble in water; Soluble in DMSO, Ethanol, Acetone.

Stock Solution Protocol

-

Solvent Choice: Use analytical grade Dimethyl Sulfoxide (DMSO). Ethanol is a secondary choice but evaporates too quickly for microplate assays.

-

Concentration: Prepare a 10 mg/mL (36 mM) Master Stock.

-

Calculation: Weigh 10 mg of powder. Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.

-

Visual Check: Solution must be crystal clear. If turbid, sonicate at 40°C for 5 minutes.

-

-

Sterilization: Do NOT autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.

-

Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C. Stable for 3 months.

Experimental Protocols

Workflow Visualization

Figure 1: High-Throughput Screening Workflow for Lipophilic Pyranones.

Protocol A: Agar Well Diffusion (Qualitative Screen)

Best for initial "Yes/No" activity assessment. We use Well Diffusion instead of Disk Diffusion because hydrophobic compounds diffuse poorly from paper disks.

-

Media Prep: Pour Mueller-Hinton Agar (MHA) plates (4 mm depth). Allow to solidify.

-

Inoculation: Swab the surface with a bacterial suspension adjusted to 0.5 McFarland standard (1.5 x 10^8 CFU/mL).

-

Well Creation: Use a sterile 6mm cork borer to punch wells in the agar. Remove plugs.

-

Loading:

-

Test: Add 50 µL of Stock (diluted to 1 mg/mL in 10% DMSO/Saline).

-

Negative Control: 50 µL of 10% DMSO (Critical to rule out solvent toxicity).

-

Positive Control: 50 µL Ciprofloxacin (10 µg/mL).

-

-

Incubation: Upright at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in mm.

-

Note: A hazy zone suggests precipitation. Measure the clear zone only.

-

Protocol B: Broth Microdilution (Quantitative MIC)

The Gold Standard for determining potency (Minimum Inhibitory Concentration).

-

Plate Setup: Use a sterile 96-well polystyrene plate (U-bottom).

-

Dilution Series:

-

Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2-12.

-

Add 200 µL of Compound (200 µg/mL in MHB) to column 1.

-

Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard final 100 µL.

-

Result: Range from 100 µg/mL to 0.19 µg/mL.

-

-

Inoculation: Add 100 µL of bacterial suspension (diluted 1:100 from 0.5 McFarland) to all wells.

-

Final Volume: 200 µL/well.

-

Final Bacterial Load: ~5 x 10^5 CFU/mL.

-

-

Controls:

-

Col 11 (Growth Control): Broth + Bacteria + Solvent (no drug).

-

Col 12 (Sterility Control): Broth only.

-

-

Incubation: 37°C for 20-24 hours.

-

Readout (Resazurin Assay):

-

Add 30 µL of 0.015% Resazurin solution to each well.

-

Incubate for 2-4 hours.

-

Blue = No Growth (Inhibition). Pink = Growth (Metabolic Activity).

-

MIC = The lowest concentration well that remains Blue.

-

Mechanism of Action & Data Interpretation

The 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one scaffold likely operates via a Dual-Action Mechanism , typical of lipophilic chalcone-like and pyranone structures.

Mechanistic Pathway

Figure 2: Proposed Dual-Mode of Action: Membrane Disruption and Oxidative Stress.

Interpretation Guide:

-

High MIC (>100 µg/mL): Inactive. Likely due to poor solubility or lack of target engagement.

-

Moderate MIC (25-100 µg/mL): Membrane disruption likely. Verify with Propidium Iodide uptake assay.

-

Low MIC (<10 µg/mL): Specific target inhibition (e.g., DNA gyrase or specific metabolic enzyme). High value lead.

References

-

PubChem. (2025).[2][3] 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one Compound Summary. National Library of Medicine. Link

-

El-Sayed, N. N., et al. (2022).[4][5] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells.[5] Pharmaceuticals, 15(7), 891.[4] Link

-

Mahdavi, S. M., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives. Iranian Journal of Pharmaceutical Research, 15(4), 833. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

-

BenchChem. (2024). A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays.Link

Sources

- 1. 3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one [stenutz.eu]

- 2. 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one | C19H16O2 | CID 243842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | C11H16O2 | CID 601730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of the novel synthetic compound, 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a systematic investigation of its potential as a therapeutic agent.

Introduction: The Rationale for Targeting Inflammation with 4H-Pyran-4-One Derivatives

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] A central goal in modern pharmacology is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

The 4H-pyran-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[2][3][4] The anti-inflammatory potential of this class of compounds is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This guide will focus on the systematic evaluation of a specific derivative, 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, as a potential anti-inflammatory drug candidate.

Putative Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The inflammatory response is orchestrated by a complex network of signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and other mediators of inflammation.[1][8] It is hypothesized that 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one exerts its anti-inflammatory effects by inhibiting these key signaling cascades.

Diagram of the NF-κB and MAPK Signaling Pathways in Inflammation

Caption: Putative inhibition of NF-κB and MAPK pathways.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro testing is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

General Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a test compound in vitro.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Sources

- 1. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 2. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]

- 3. mdpi.com [mdpi.com]

- 4. pmf.unizg.hr [pmf.unizg.hr]

- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Drug Design Utilizing the 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one Scaffold

Introduction: The Privileged Scaffold of 4H-Pyran-4-one

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets. The 4H-pyran-4-one core is a prominent member of this class, found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one scaffold in drug design and discovery. We will delve into synthetic strategies, in silico modeling, and in vitro biological evaluation protocols, offering a roadmap from scaffold selection to lead compound identification.

Synthesis of the 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one Scaffold and its Analogs

The synthesis of 4H-pyran-4-one derivatives is often achieved through efficient one-pot, multi-component reactions (MCRs).[4] These reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity from simple starting materials in a single step.

Protocol 1: Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

This protocol is adapted from established methods for the synthesis of substituted 4H-pyran-4-ones.

Materials:

-

Benzaldehyde

-

1,3-Diphenylacetone

-

Acetyl chloride

-

Anhydrous ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenylacetone (1 equivalent) and benzaldehyde (2 equivalents) in anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (2 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one.

Strategies for Analog Synthesis

The versatility of the MCR approach allows for the facile generation of a library of analogs by varying the starting materials. For instance, substituting benzaldehyde with other aromatic aldehydes can introduce a variety of substituents at the 4-position of the pyran ring. Similarly, using different β-diketones can modify the substituents at the 2- and 6-positions.

Therapeutic Potential and Biological Targets

The 4H-pyran-4-one scaffold is associated with a broad spectrum of biological activities.

Table 1: Reported Biological Activities of 4H-Pyran-4-one Derivatives

| Biological Activity | Example Derivative(s) | Reported IC₅₀/MIC Values | Reference(s) |

| Anticancer | 4-Amino-2H-pyran-2-one analogs | 0.059 - 0.163 µM | [3] |

| Spirooxindole-4H-pyran derivatives | Showed desirable cytotoxic activities against A549 and MCF-7 cell lines | [5] | |

| Indole-fused furopyran derivatives | 4d: 42.36 µM (HepG2), 4f: 35.69 µM (MCF7) | [6] | |

| Antioxidant | 4H-pyran derivatives 4g and 4j | IC₅₀: 0.329 mM and 0.1941 mM (DPPH assay) | [7] |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 90.7% scavenging of DPPH radical at 350 µM | [8] | |

| Antimicrobial | 3-hydroxy-6-methyl-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | MIC: 4 µg/mL against M. smegmatis | [9] |

| Spiro-4H-pyran derivatives | 4l: MIC of 125 µg/mL against S. pneumoniae and E. coli | [10] |

Application Notes: A Step-by-Step Guide to Drug Discovery

This section outlines a comprehensive workflow for the design and evaluation of novel drug candidates based on the 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one scaffold.

Caption: A typical workflow for scaffold-based drug discovery.

In Silico Drug Design

Computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

1. Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can be used to screen a virtual library of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one analogs against a specific protein target.

-

Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D structures of the virtual library of pyran-4-one analogs. Minimize their energy using a suitable force field.

-

Docking Simulation: Use software such as AutoDock Vina or Glide to dock each ligand into the active site of the protein.

-

Analysis: Analyze the docking scores and binding poses of the ligands. Prioritize compounds with the best docking scores and favorable interactions with key amino acid residues in the active site for synthesis.

-

2. Quantitative Structure-Activity Relationship (QSAR):

QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of unsynthesized compounds.[7][11]

-

Protocol:

-

Data Collection: Compile a dataset of 4H-pyran-4-one derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).

-

Descriptor Calculation: For each compound, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that relates the descriptors to the biological activity.[11][12]

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Prediction: Use the validated QSAR model to predict the activity of new, unsynthesized analogs.

-

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyran-4-one derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Protocol 3: In Vitro Antioxidant Activity - DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[4]

Materials:

-

DPPH solution (0.1 mM in methanol or ethanol)[4]

-

Synthesized pyran-4-one derivatives

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[4]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[4]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4] The IC₅₀ value is then determined by plotting the percentage of inhibition against the sample concentration.

Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Synthesized pyran-4-one derivatives

-

DMSO

-

96-well plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[14]

Potential Signaling Pathway Involvement

Derivatives of the 4H-pyran-4-one scaffold may exert their biological effects through various signaling pathways. For instance, their anticancer activity could be mediated by the inhibition of key kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs).[2]

Caption: A hypothetical signaling pathway for the anticancer activity of a pyran-4-one derivative.

Conclusion

The 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility via multi-component reactions allows for the rapid generation of diverse chemical libraries. The established protocols for in silico design and in vitro evaluation provided in these application notes offer a clear and efficient path for researchers to explore the full therapeutic potential of this privileged scaffold. Through a systematic approach of design, synthesis, and testing, novel drug candidates with improved efficacy and safety profiles can be discovered.

References

-

4H-Pyran-4-one derivatives:; leading molecule for preparation of compounds with antimycobacterial potential | Request PDF - ResearchGate. Available from: [Link]

-

QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools - PubMed. Available from: [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI. Available from: [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. Available from: [Link]

-

(PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar. Available from: [Link]

-

(PDF) QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - ResearchGate. Available from: [Link]

-

Cytotoxic Activity of Some Spirooxindole-4H-pyran Derivatives. Available from: [Link]

-

Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - Brieflands. Available from: [Link]

-

Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC. Available from: [Link]

-

anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone - Semantic Scholar. Available from: [Link]

-

(PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - ResearchGate. Available from: [Link]

-

3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one - PMC. Available from: [Link]

-

Current Developments in the Pyran-Based Analogues as Anticancer Agents. Available from: [Link]

-

Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC. Available from: [Link]

-

Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP) - ResearchGate. Available from: [Link]

-

Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor | ACS Omega - ACS Publications. Available from: [Link]

-

Current Developments in the Pyran-Based Analogues as Anticancer Agents - ResearchGate. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mjbas.com [mjbas.com]

- 5. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One pot synthesis of 2-amino-3,5-dicyano-4,6-diphenyl-4<i>H</i>-pyran derivatives catalyzed by DMAP [yndxxb.ynu.edu.cn]

- 14. Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Solubilization of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one for In Vitro Biological Assays

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract